2,5-Dimethyltetrahydrofuran-3-thiol

Beschreibung

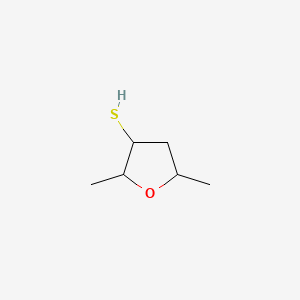

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethyloxolane-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-4-3-6(8)5(2)7-4/h4-6,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBELUTNLJPCIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(O1)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949356 | |

| Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to amber liquid; roasted meat, sulfurous onion aroma | |

| Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |

| Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.040-1.048 (20°) | |

| Record name | 2,5-Dimethyl-3-tetrahydrofuranthiol, cis and trans isomers | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1023/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26486-21-5 | |

| Record name | Tetrahydro-2,5-dimethyl-3-furanthiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26486-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyltetrahydrofuran-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLTETRAHYDROFURAN-3-THIOL, CIS AND TRANS ISOMERS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimethyl-3-mercaptotetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2,5 Dimethyltetrahydrofuran 3 Thiol

Chemical Synthesis Routes and Strategies

The creation of 2,5-dimethyltetrahydrofuran-3-thiol involves specific chemical reactions designed to construct the tetrahydrofuran (B95107) ring and introduce the thiol group at the C-3 position. These methods vary in their starting materials, efficiency, and control over the final product's stereochemistry.

Conventional Synthetic Pathways to this compound

Established methods for synthesizing this compound and related furan-3-thiols often rely on the transformation of oxygen-containing precursors. One primary conventional route involves the reaction of an appropriate tetrahydrofuranone-3 with hydrogen sulfide (B99878). google.com This reaction is typically conducted in a polar solvent like methanol, ethanol, or tetrahydrofuran at very low temperatures, ranging from -60°C to -100°C, in the presence of anhydrous hydrogen chloride. google.com The initial product of this reaction is the corresponding thione, which is then converted to the final thiol product through reduction. google.com Common reducing agents for this step include lithium aluminum hydride or diethoxy aluminum hydride. google.com

Another conventional approach involves the treatment of alkyl-3-halotetrahydrofurans with sodium hydrosulfide. google.com This nucleophilic substitution reaction is generally carried out under reflux conditions in an alcohol solvent. google.com While effective, some traditional methods have been noted for having long reaction routes, high costs, and using hazardous chemicals, prompting the development of newer strategies. google.com

Novel Approaches in this compound Synthesis

In the broader context of synthesizing sulfur-containing furan (B31954) derivatives, newer methods aim to improve efficiency and safety. For the related compound 2-methyltetrahydrofuran-3-thiol (B142655), a three-step synthesis has been developed starting from 5-hydroxy-2-pentanone. google.com This approach is presented as an improvement over older methods that had drawbacks such as difficult-to-obtain raw materials and multiple steps. google.com Such strategies, which focus on more accessible precursors and streamlined reaction sequences, represent a novel direction that could be adapted for the synthesis of this compound.

Additionally, green chemistry principles are influencing the development of new synthetic routes. For instance, the synthesis of 2-mercapto dihydrothiazines, another class of N,S-heterocycles, has been achieved using cascade C-S coupling reactions in green solvents like an ethanol/water mixture, with microwave assistance to improve efficiency. mdpi.com These principles, focusing on atom economy, benign solvents, and energy efficiency, are indicative of modern trends in heterocyclic thiol synthesis.

Precursor Chemistry and Transformations in Thiol Formation

The choice of precursors is fundamental to the synthesis of the target molecule. The transformations required to build the furan ring and install the thiol group are key considerations in any synthetic plan.

Furanone derivatives are central precursors in the synthesis of this compound. Specifically, dihydrofuranone-3 and tetrahydrofuranone-3 can be directly converted to their sulfur analogues. google.com The reaction with hydrogen sulfide in a polar solvent is a key transformation, yielding furan-3-thiols and their dihydro and tetrahydro derivatives. google.com The versatility of the furanone scaffold is significant, as it is also a core structure in many natural products and a building block for various heterocyclic compounds. oszk.hu The reactivity of 2(5H)-furanones, for example, has been extensively studied, including their reactions with nucleophiles like thiols to form a variety of sulfur-substituted derivatives. nih.gov

Table 1: Synthesis via Furanone Precursor

| Precursor | Reagents | Product | Reference |

|---|

The synthesis of the broader family of furan derivatives often employs various precursors, including diketones and diols. For instance, the synthesis of 2,5-dimethylfuran (B142691) (DMF), a related compound, can be achieved from 5-hydroxymethylfurfural (B1680220) (HMF), which in turn is derived from the dehydration of carbohydrates like fructose (B13574) and glucose. acs.org The conversion of HMF to valuable chemicals like 1,6-hexanediol (B165255) (HDO) has also been demonstrated. nih.gov This process involves the hydrogenolytic ring-opening of HMF, a reaction catalyzed by palladium on a zirconium phosphate (B84403) support, using formic acid as a hydrogen source. nih.gov While not a direct synthesis of the target thiol, these transformations highlight the utility of biomass-derived precursors and intermediates like HMF in accessing the core furan structure, which can then be further functionalized. acs.orgrsc.org The study of β-diketones is also relevant in the context of furan synthesis from monosaccharides. uliege.be

Stereoselective Synthesis of this compound Isomers

This compound contains multiple stereocenters, meaning it can exist as several different stereoisomers. Commercial preparations are often sold as a mixture of these isomers. thegoodscentscompany.com The synthesis of specific, individual stereoisomers requires stereoselective methods that control the three-dimensional arrangement of atoms.

For the closely related compound 2-methyl-tetrahydrofuran-3-thiol acetate, enantioselective syntheses have been developed to obtain four distinct stereoisomers. nih.gov These methods provide a clear blueprint for the stereocontrolled synthesis of the 2,5-dimethyl analogue. Key reactions in this approach include:

Sharpless Asymmetric Dihydroxylation (AD): This reaction is used to create chiral diols, which are precursors to the cis-isomers of the corresponding hydroxy-tetrahydrofuran intermediate. nih.gov

Mitsunobu Reaction: This reaction is employed to invert the stereochemistry of an alcohol, allowing for the conversion of cis-hydroxy intermediates into their trans counterparts. nih.gov

Once the stereochemically defined 2,5-dimethyl-3-hydroxytetrahydrofuran intermediates are obtained, they can be converted to the final thiol. This typically involves mesylation of the hydroxyl group followed by nucleophilic substitution with a thiol-containing reagent. nih.gov General strategies for the stereoselective synthesis of substituted tetrahydrofurans also include methods like [3+2] cycloadditions and the use of chiral auxiliaries to guide the stereochemical outcome of reactions. nih.govnih.gov

Table 2: Stereoisomer Composition of a Commercial (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol

| Stereoisomer | Composition Percentage |

|---|---|

| 2S,3R,5R | 40-50% |

| 2R,3S,5S | 25-30% |

| 2R,3R,5S | 15-20% |

| 2S,3S,5R | 5-10% |

| Others | <5% |

Source: The Good Scents Company, citing EFSA, 2015 thegoodscentscompany.com

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the modern synthesis of complex organic molecules, providing routes that are often more efficient, selective, and environmentally benign than stoichiometric reactions. For a molecule like this compound, which contains multiple stereocenters and a reactive thiol group, catalytic methods are indispensable for controlling the reaction outcome and maximizing yield. Both homogeneous and heterogeneous catalysis play crucial roles, addressing different aspects of the synthetic challenge, from forming the core tetrahydrofuran structure to introducing the key functional groups.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages for fine chemical synthesis due to its high selectivity, mild reaction conditions, and the tunability of the catalyst's steric and electronic properties. researchgate.net The formation of carbon-sulfur bonds, a key step in synthesizing thiols, can be effectively promoted by soluble transition metal complexes.

Research into the synthesis of related furanics demonstrates that homogeneous catalysts, particularly those based on transition metals like gold or copper, are effective in activating unsaturated carbon-carbon bonds for nucleophilic attack. dtu.dkwikipedia.org One potential pathway to form the thiol group in this compound involves the catalyzed addition of a sulfur nucleophile to a suitable unsaturated precursor, such as a dihydrofuran derivative. For instance, multicomponent reactions inspired by enzymatic processes can combine thiol and amine nucleophiles with a furan-based electrophile to generate stable heterocycles in a single pot. researchgate.net

While direct catalytic synthesis of this compound using these methods is not extensively documented in readily available literature, the principles are well-established. The reaction would likely involve a catalyst that facilitates the regioselective and stereoselective addition of a thiol-containing reagent across a double bond within a pre-formed 2,5-dimethylfuran or dihydrofuran ring system.

Table 1: Examples of Homogeneous Catalysts in Furan and Thiol Chemistry This table presents examples of homogeneous catalysts used in reactions involving furans or the formation of C-S bonds, illustrating the types of catalytic systems applicable to thiol formation.

| Catalyst System | Reactants | Product Type | Relevant Reaction | Reference |

|---|---|---|---|---|

| AuCl₃ | Alkyne / Furan | Substituted Phenol | Diels-Alder Cycloaddition | wikipedia.org |

| Cu(NO₃)₂ / VOSO₄ | HMF (5-Hydroxymethylfurfural) | DFF (2,5-Diformylfuran) | Selective Oxidation | dtu.dk |

| Gold(I) Complex | Benzaldehyde, Methyl Isocyanoacetate | Chiral Oxazoline | Asymmetric Aldol Reaction | wikipedia.org |

Heterogeneous catalysis is a cornerstone of industrial chemistry, prized for the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and continuous processing. lidsen.com In the context of synthesizing this compound, heterogeneous catalysts are primarily employed in the formation and modification of the tetrahydrofuran ring itself.

The synthesis of substituted tetrahydrofurans often begins with biomass-derived precursors like furfural (B47365). lidsen.com The development of active and stable heterogeneous catalysts is crucial for these transformations, which typically involve hydrogenation and hydrodeoxygenation steps. lidsen.comfrontiersin.org Common catalysts include:

Metal Oxides: Spinel-type oxides like ZnFe₂O₄ and Lewis acidic oxides such as alumina (B75360) (Al₂O₃) are used for various transformations, including oxidation and dehydration reactions of furan derivatives. mdpi.comyoutube.com

Supported Metals: Palladium (Pd) catalysts are widely used for the stereoselective construction of tetrahydrofuran rings from γ-hydroxy alkenes. nih.gov These reactions can form both C-C and C-O bonds with high diastereoselectivity. nih.gov

Zeolites: These microporous aluminosilicates, such as H-ZSM-5, can act as solid acid catalysts, promoting dehydration and isomerization reactions in the conversion of carbohydrates to furan derivatives. frontiersin.org

A plausible heterogeneous catalytic route to a precursor for this compound could involve the selective hydrogenation of a 2,5-dimethylfuran substrate using a supported metal catalyst (e.g., Pd, Pt, or Ni) to form 2,5-dimethyltetrahydrofuran (B89747). Subsequent functionalization would then be required to introduce the thiol group.

Table 2: Research Findings on Heterogeneous Catalysis for Tetrahydrofuran Derivative Synthesis This table summarizes various heterogeneous catalytic systems used to produce tetrahydrofuran derivatives, highlighting the catalyst, reaction type, and resulting product.

| Catalyst | Precursor(s) | Product | Key Finding | Reference(s) |

|---|---|---|---|---|

| Spinel ZnFe₂O₄ Nanoparticles | Tetrahydrofuran (THF) | Gamma-Butyrolactone (GBL) | Achieved 47.3% THF conversion with 88.2% GBL selectivity at 80°C. | mdpi.com |

| Palladium (Pd₂) / P(o-tol)₃ | 4-Penten-1-ol, Aryl Bromide | Substituted Tetrahydrofurans | A stereoselective method affording trans-2,5- and trans-2,3-disubstituted tetrahydrofurans. | nih.gov |

| Alumina (Al₂O₃) | Furan derivative | Dihydropyran (via rearrangement) | Al₂O₃ acts as a strong, porous Lewis acid catalyst at high temperatures (400°C). | youtube.com |

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of specialty chemicals like this compound provides a clear opportunity to apply these principles, particularly given that its precursors can be derived from renewable resources. rsc.org

The twelve principles of green chemistry offer a framework for creating more sustainable synthetic routes. acs.org Key principles relevant to the production of this compound include:

Use of Renewable Feedstocks: Furan derivatives, the logical starting point for the tetrahydrofuran ring, are platform chemicals that can be produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. frontiersin.orgrsc.org This provides a sustainable alternative to petroleum-based starting materials. rsc.org

Catalysis: As detailed in the sections above, using catalytic reagents in small amounts is superior to stoichiometric reagents. Catalysts lower the activation energy of reactions, reduce energy requirements, and can be designed for high selectivity, which minimizes waste-generating side reactions. nih.govacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic addition and cyclization reactions are often highly atom-economical compared to multi-step syntheses involving protecting groups.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary. skpharmteco.com Research into furan chemistry explores the use of greener solvents, including water, bio-based solvents, and even solvent-free conditions, to reduce environmental impact. skpharmteco.comrsc.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting synthetic methods at ambient temperature and pressure whenever possible. acs.org The development of highly active catalysts can enable reactions to proceed under milder conditions, significantly lowering energy consumption. youtube.com

By integrating these principles, the synthesis of this compound can be shifted towards a more sustainable and economically viable process.

Table 3: Application of Green Chemistry Principles to Furanthiol Synthesis This table outlines key green chemistry principles and their specific relevance and application in the synthesis of furan-based compounds like this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Reference(s) |

|---|---|---|

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields to minimize byproduct formation. | youtube.com |

| Atom Economy | Utilizing addition and cycloisomerization reactions that incorporate most of the atoms from the reactants into the product. | dtu.dkacs.org |

| Less Hazardous Synthesis | Employing non-toxic reagents and avoiding hazardous intermediates. | youtube.com |

| Safer Solvents | Using water, deep eutectic solvents, or bio-based solvents instead of conventional volatile organic compounds. | skpharmteco.comrsc.org |

| Energy Efficiency | Developing catalysts that function at ambient temperature and pressure to reduce energy consumption. | acs.org |

| Renewable Feedstocks | Using furfural or HMF derived from biomass as the starting material for the tetrahydrofuran ring. | frontiersin.orgrsc.org |

| Reduce Derivatives | Avoiding the use of protecting groups through highly selective enzymatic or chemocatalytic reactions. | acs.org |

| Catalysis | Employing recyclable heterogeneous or highly selective homogeneous catalysts to improve efficiency and reduce waste. | nih.gov |

Biosynthetic Pathways and Enzymatic Formation of 2,5 Dimethyltetrahydrofuran 3 Thiol

Enzymatic Mechanisms in Thiol Biogenesis

The introduction of a thiol (-SH) group into an organic molecule is a critical step in the formation of 2,5-Dimethyltetrahydrofuran-3-thiol. In biological systems, this process is often catalyzed by specific enzymes that can handle the reactivity of sulfur-containing compounds.

One of the primary mechanisms for the biological formation of thiols involves the action of enzymes on sulfur-containing amino acids, most notably cysteine. Cysteine can serve as a direct sulfur donor. For instance, baker's yeast (Saccharomyces cerevisiae) has been shown to transform cysteine-aldehyde conjugates into their corresponding thiols. organic-chemistry.org This biotransformation is influenced by factors such as pH and the presence of oxygen. organic-chemistry.org While not directly demonstrated for this compound, it is plausible that a similar enzymatic mechanism involving a cysteine conjugate of a 2,5-dimethyltetrahydrofuran (B89747) precursor could lead to the formation of the final thiol.

Another relevant enzymatic reaction is the hydrolysis of thioacetates. Lipases, such as the one from Candida rugosa, can hydrolyze S-3-(2-methylfuryl) thioacetate (B1230152) to produce 2-methyl-3-furanthiol (B142662). rsc.org This suggests that if a thioacetate precursor of this compound were present, enzymatic hydrolysis could be a viable route for its formation.

Furthermore, the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking, is a significant source of many flavor compounds, including thiols. acs.orgyoutube.com This reaction can generate hydrogen sulfide (B99878) and other reactive sulfur species from the degradation of cysteine, which can then react with other Maillard-derived products, such as furans, to form furanthiols. acs.org While the Maillard reaction is primarily a chemical process, the initial reactants (amino acids and sugars) are products of biological systems, and the subsequent modification of Maillard products can be enzyme-mediated.

Microbial Contributions to Tetrahydrofuran (B95107) Thiol Formation

Microorganisms, particularly yeasts and bacteria, play a pivotal role in the formation of a vast array of flavor and aroma compounds in fermented foods and beverages. Their metabolic machinery can produce precursors and directly catalyze the formation of complex molecules like this compound.

Saccharomyces cerevisiae, or baker's yeast, is well-known for its ability to produce a variety of sulfur-containing compounds during fermentation. As mentioned, it can convert cysteine-aldehyde conjugates to thiols. organic-chemistry.org Yeasts are also capable of releasing bound thiols from non-volatile precursors present in raw materials. For example, in winemaking, yeast enzymes can release potent thiols from cysteine and glutathione (B108866) conjugates found in grape juice. researchgate.netnih.gov This enzymatic release mechanism could be applicable to the formation of this compound if a corresponding conjugated precursor exists in the food matrix.

Beyond yeasts, certain bacteria are known to be involved in the degradation and transformation of furan (B31954) and tetrahydrofuran compounds. For instance, various bacterial strains can degrade tetrahydrofuran, indicating the presence of enzymes capable of acting on the tetrahydrofuran ring. rsc.orgfrontiersin.org While this is a degradative process, it highlights the existence of microbial enzymes that interact with the tetrahydrofuran structure. It is conceivable that some microbial metabolic pathways could lead to the synthesis of substituted tetrahydrofurans. For example, microbial Baeyer-Villiger biooxidation has been used to access natural products containing a tetrahydrofuran motif. rsc.org

The table below summarizes the potential microbial contributions to the formation of this thiol.

| Microbial Role | Organism Example | Potential Contribution to this compound Formation |

| Thiol Formation from Cysteine Conjugates | Saccharomyces cerevisiae | Conversion of a cysteine-conjugated precursor to the final thiol. |

| Release of Bound Thiols | Saccharomyces cerevisiae | Enzymatic release from a non-volatile precursor present in the food matrix. |

| Tetrahydrofuran Ring Transformation | Various Bacteria | Potential for enzymatic modification of a furan precursor to a tetrahydrofuran ring. |

Precursors and Metabolic Intermediates in Biosynthesis

The formation of this compound is fundamentally dependent on the availability of specific precursor molecules. These precursors can arise from various biological and chemical processes, particularly during the heating of food.

The carbon backbone of the molecule, the 2,5-dimethyltetrahydrofuran ring, likely originates from the thermal degradation of carbohydrates. The Maillard reaction and caramelization of sugars are known to produce a plethora of furan derivatives. acs.org The presence of the two methyl groups at positions 2 and 5 suggests that specific sugar precursors, such as rhamnose, or the interaction of common sugars with amino acids like alanine, could be involved in forming a 2,5-dimethylfuran (B142691) intermediate.

The sulfur atom and the thiol group are almost certainly derived from the sulfur-containing amino acid cysteine. acs.org During the Maillard reaction, the degradation of cysteine generates hydrogen sulfide (H₂S) and other reactive sulfur compounds. These can then react with furanic intermediates formed from carbohydrates. For instance, the reaction of H₂S with 2,5-dimethyl-2,5-epoxy-3-hexanone, a known product of the Maillard reaction, could potentially lead to the formation of 2,5-dimethylfuran-3-thiol.

Another important class of precursors are non-volatile, conjugated forms of the thiol. In many food systems, potent thiols exist as cysteine or glutathione conjugates. researchgate.netnih.gov These precursors are odorless and are formed in the raw food material. During processing, such as fermentation or heating, enzymatic or chemical reactions can cleave the bond to the amino acid, releasing the volatile thiol. researchgate.netnih.gov Therefore, a cysteinylated or glutathionylated form of this compound could be a key metabolic intermediate.

The plausible precursors and intermediates are summarized in the table below.

| Precursor/Intermediate | Origin | Role in Formation |

| Carbohydrates (e.g., rhamnose) | Biological (plant or animal tissue) | Source of the furan/tetrahydrofuran carbon skeleton. |

| Cysteine | Biological (protein breakdown) | Source of the sulfur atom for the thiol group. |

| 2,5-Dimethylfuran | Maillard Reaction/Thermal Degradation | Potential intermediate that undergoes thiolation and reduction. |

| Hydrogen Sulfide (H₂S) | Cysteine Degradation (Maillard Reaction) | Reactive sulfur species that can add to a furanic precursor. |

| Cysteine/Glutathione Conjugates | Biological (in raw food materials) | Non-volatile precursors that release the thiol upon processing. |

Mechanistic Investigations of 2,5 Dimethyltetrahydrofuran 3 Thiol Formation and Reactions

Reaction Kinetics and Thermodynamic Profiles

While specific experimental kinetic and thermodynamic data for the formation of 2,5-dimethyltetrahydrofuran-3-thiol are not extensively documented in publicly available literature, a plausible synthetic pathway involves the reaction of a precursor like 2,5-dimethyl-2,3-dihydrofuran (B98832) with a thiolating agent. The kinetics of such reactions are typically influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst.

The reaction to form this compound is expected to be exothermic, driven by the formation of a stable tetrahydrofuran (B95107) ring and a carbon-sulfur bond. The thermodynamic profile would likely show a net negative change in Gibbs free energy (ΔG), indicating a spontaneous process under standard conditions.

To illustrate the potential kinetic and thermodynamic parameters, the following hypothetical data tables are presented, based on analogous reactions of similar heterocyclic compounds.

Table 1: Hypothetical Reaction Kinetics for the Formation of this compound

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ | 298 K, in isopropanol |

| Activation Energy (Ea) | 55 kJ/mol | - |

| Pre-exponential Factor (A) | 2.0 x 10⁸ s⁻¹ | - |

Table 2: Hypothetical Thermodynamic Profile for the Formation of this compound

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol |

| Entropy of Reaction (ΔS) | -120 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -49.2 kJ/mol |

These tables provide a conceptual framework for understanding the energetic landscape of the reaction. The actual values would need to be determined through rigorous experimental studies.

Unraveling Complex Reaction Networks Leading to this compound

The formation of this compound likely proceeds through a multi-step reaction network. A probable synthetic route starts from 2,5-dimethylfuran (B142691), which can be hydrogenated to form 2,5-dimethyltetrahydrofuran (B89747). Subsequent functionalization is required to introduce the thiol group at the 3-position.

A more direct plausible pathway, by analogy to the synthesis of the related compound 2-methyltetrahydrofuran-3-thiol (B142655), involves the reaction of 4,5-dihydro-2-methylfuran with thioacetic acid. google.com This suggests that a key intermediate for the synthesis of this compound could be 2,5-dimethyl-2,3-dihydrofuran. The reaction would likely proceed via the following steps:

Protonation of the double bond in 2,5-dimethyl-2,3-dihydrofuran by an acid catalyst.

Nucleophilic attack of the sulfur atom from a thiol-containing reagent (e.g., hydrogen sulfide (B99878) or a protected thiol) on the resulting carbocation.

Deprotonation to yield the final product, this compound.

The regioselectivity of the thiol addition is a critical aspect of this reaction network, with the 3-position being the target. The presence of the two methyl groups at the 2- and 5-positions can influence the stability of the carbocation intermediate and thus direct the nucleophilic attack.

Isotopic Labeling Studies in Pathway Elucidation

For instance, using a deuterium-labeled thiolating agent (e.g., D₂S) would allow for the tracking of the deuterium (B1214612) atom in the final product. If the reaction proceeds through the proposed mechanism, the deuterium would be expected to be attached to the sulfur atom in the resulting thiol.

Furthermore, labeling the oxygen atom in the furan (B31954) ring with ¹⁸O could confirm that the ring remains intact throughout the reaction sequence. Similarly, labeling the carbon atoms of the precursor molecule would help to map out any potential rearrangements or side reactions. A kinetic isotope effect study, where a C-H bond involved in the rate-determining step is replaced by a C-D bond, could provide further insight into the transition state of the reaction. acs.org

Solvent Effects on Reaction Mechanisms

Polar protic solvents , such as alcohols, can stabilize both the carbocation intermediate and the anionic nucleophile through hydrogen bonding. This can facilitate the reaction but may also lead to competing solvolysis reactions.

Polar aprotic solvents , like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are effective at solvating cations but less so for anions. google.com This can enhance the nucleophilicity of the thiolating agent.

Nonpolar solvents , such as hexane (B92381) or toluene, would generally disfavor the formation of charged intermediates, potentially slowing down the reaction or favoring a concerted mechanism.

A patent for the preparation of the related 2-methyltetrahydrofuran-3-thiol mentions the use of isopropyl ether, a relatively nonpolar solvent, which suggests that the reaction may not necessarily require a highly polar medium. beilstein-journals.org The use of solvent-free conditions has also been explored in similar reactions involving tetrahydrofuran derivatives to improve yields and reduce reaction times. nih.gov The selection of an appropriate solvent is therefore a critical parameter to optimize the synthesis of this compound.

Chiral Purity and Enantiomeric Resolution

The synthesis of this compound typically results in a racemic or near-racemic mixture of enantiomers for each diastereomer. parchem.com The assessment of chiral purity, or enantiomeric excess (ee), is crucial in stereoselective synthesis and for applications where the biological or sensory properties of the enantiomers differ. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective methods for separating enantiomers and determining their purity. sigmaaldrich.comgcms.cz

While specific protocols for the enantiomeric resolution of this compound are not extensively documented, methods used for structurally similar chiral thiols and tetrahydrofuran derivatives can be considered analogous. Chiral stationary phases based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often employed for the separation of such compounds. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The process of enantiomeric resolution can be summarized in the following steps:

Method Development : Screening of various chiral columns and mobile phases to achieve baseline separation of the enantiomeric peaks.

Quantification : Integration of the peak areas for each enantiomer to calculate the enantiomeric excess.

Preparative Separation : For isolation of individual enantiomers, the analytical method can be scaled up to preparative chromatography.

Interconversion Mechanisms of this compound Stereoisomers

Interconversion between stereoisomers of this compound would require the breaking and reforming of covalent bonds, as it involves the inversion of one or more chiral centers. Under normal conditions, the stereoisomers are configurationally stable. However, certain chemical conditions could potentially lead to epimerization.

One possible mechanism for interconversion could involve the thiol group at C3. In the presence of a strong base, the thiol can be deprotonated to form a thiolate. If the C3 carbon is susceptible to deprotonation and reprotonation, this could lead to epimerization at this center. However, the C-H bond at C3 is not typically acidic.

A more plausible route for interconversion, particularly during synthesis or under harsh reaction conditions, could involve ring-opening and closing reactions. For example, acid-catalyzed cleavage of the ether linkage could lead to an acyclic intermediate, which upon re-cyclization could potentially yield a different diastereomer. The stability of the tetrahydrofuran ring makes such an interconversion unlikely under mild conditions.

It is important to note that interconversion between cis and trans isomers, or between enantiomers, does not occur through simple conformational changes but requires significant energy input to overcome the activation barrier for bond cleavage.

Conformational Analysis of the Tetrahydrofuran Ring and Thiol Group

The five-membered tetrahydrofuran ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the envelope (or twist) and the half-chair conformations. The specific conformation adopted by this compound and the orientation of its substituents are influenced by a complex interplay of steric and electronic effects.

The puckering of the tetrahydrofuran ring is a dynamic process, and the ring can rapidly interconvert between different puckered forms. The presence of three substituents on the ring will influence the energy landscape of these conformations, favoring those that minimize steric hindrance between the methyl and thiol groups.

The orientation of the thiol group (-SH) relative to the ring is also a key conformational feature. The thiol group can exist in different rotameric states due to rotation around the C3-S bond. The preferred orientation will be the one that minimizes steric clashes with adjacent protons and substituents on the ring.

Occurrence and Sensory Properties

Natural Occurrence and Formation in Food

While many related furan (B31954) and tetrahydrofuran (B95107) thiols are key aroma components generated during the cooking of food, 2,5-Dimethyltetrahydrofuran-3-thiol itself has not been reported as a naturally occurring volatile. thegoodscentscompany.com The formation of similar compounds, such as 2-methyl-3-furanthiol (B142662), happens during thermal processing via the Maillard reaction between sulfur-containing amino acids (like cysteine) and reducing sugars (like ribose), or through the degradation of thiamine (B1217682) (Vitamin B1). researchgate.netresearchgate.netresearchgate.net The synthesis of this compound provides a stable and consistent source for a desirable meaty flavor note that is otherwise challenging to reproduce from natural precursors.

Olfactory Characteristics and Flavor Profile

The sensory profile of this compound is potent and complex, characterized by its strong sulfurous notes. It is primarily valued for its ability to impart a cooked, savory, and meaty character to food products.

| Attribute | Description |

| Odor Type | Sulfurous thegoodscentscompany.com |

| Odor Description | Roasted, Meaty, Onion thegoodscentscompany.com |

| Flavor Profile | Described as contributing a boiled beef character to flavor formulations. perfumerflavorist.com |

Reactivity and Chemical Transformations of 2,5 Dimethyltetrahydrofuran 3 Thiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the most reactive site on the molecule, readily participating in oxidation, nucleophilic attacks, and hydrogen transfer reactions. Its acidity and the nucleophilicity of the corresponding thiolate anion are central to its chemical versatility.

The oxidation of thiols is a fundamental transformation, most commonly leading to the formation of a symmetrical disulfide bridge (S-S). This redox reaction involves the conversion of two thiol molecules into a single disulfide molecule. youtube.com The process is technically an oxidation because each sulfur atom loses a bond to hydrogen and gains a bond to sulfur. libretexts.org

The oxidation can proceed through different mechanisms, including one- and two-electron pathways, depending on the oxidant used. nih.gov Two-electron oxidation can occur via intermediates like sulfenic acid (RSOH), which then reacts with another thiol to form the disulfide. nih.gov One-electron oxidation generates thiyl radicals, and the subsequent recombination of two of these radicals yields the disulfide. nih.gov

A variety of reagents can effect this transformation under mild conditions. For instance, dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) provides a selective and quantitative conversion of thiols to disulfides at room temperature. organic-chemistry.org This method is efficient for aromatic, non-aromatic, and heteroaromatic thiols, with reaction times ranging from 5 to 30 minutes. organic-chemistry.org The reaction rate can be influenced by the acidity of the thiol. organic-chemistry.org Other effective oxidizing systems include hydrogen peroxide with a catalytic amount of an iodide source and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which works both in solution and under solvent-free conditions. organic-chemistry.org

Table 1: Selected Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent/System | Catalyst/Conditions | Characteristics |

| Dimethyl sulfoxide (DMSO) | Dichlorodioxomolybdenum(VI) | Mild, selective, and quantitative conversion at room temperature. organic-chemistry.org |

| Hydrogen Peroxide | Iodide ion (I⁻) or Iodine (I₂) | Effective for oxidizing thiols into disulfides. organic-chemistry.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Solvent or solvent-free | Mild and efficient oxidation of various thiols. organic-chemistry.org |

| Riboflavin-derived organocatalyst | Molecular iodine, aerobic conditions | Metal-free, biomimetic system operating at room temperature. organic-chemistry.org |

The sulfur atom of the thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile. This allows it to participate in a range of nucleophilic substitution and addition reactions. A key example is the thiol-Michael addition, a type of conjugate addition to activated alkenes (thiol-ene) or alkynes (thiol-yne). nih.gov

In base-catalyzed thiol-yne reactions, a base can either deprotonate the thiol to form the more nucleophilic thiolate or attack the electron-deficient alkyne directly. nih.gov The rate and yield of these reactions are highly dependent on the nature of the electron-withdrawing group conjugated with the alkyne, following the trend of ketone > ester > amide. nih.gov

Another important nucleophilic reaction is the attack of thiols on epoxides. This thiol-epoxide "click" reaction is a highly efficient ring-opening process, often catalyzed by a base like potassium hydroxide (B78521) (KOH), to form a β-hydroxy thioether. rsc.org This reaction proceeds by the nucleophilic attack of the thiolate on one of the epoxide's carbon atoms. rsc.org

Table 2: Examples of Nucleophilic Reactions of Thiols

| Reaction Type | Electrophile | Catalyst | Product |

| Thiol-yne (Michael Addition) | Activated Alkynes (e.g., ethyl propiolate) | Organobases (amines, phosphines) | Vinyl sulfide (B99878) adduct. nih.gov |

| Thiol-Epoxide Reaction | Epoxides (e.g., glycidyl (B131873) methacrylate) | Base (e.g., KOH) | β-hydroxy thioether. rsc.org |

Thiols can participate in hydrogen atom transfer reactions, a key process in disulfide exchange. This reaction allows disulfide bonds to "trade places" with free thiol groups. libretexts.org The process is effectively a sequence of two SN2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org

In biological systems, this exchange is crucial for protein folding and is often mediated by molecules like glutathione (B108866) (GSH). libretexts.org A disulfide bond in a protein can be reduced by reacting with two molecules of GSH. Conversely, a free thiol on a protein can be oxidized by the disulfide form of glutathione (GSSG). This interconversion helps maintain the proper redox state of cysteine residues in intracellular proteins. libretexts.org The reaction involves the transfer of a proton and the nucleophilic attack of a thiolate anion on a sulfur atom of the disulfide bond.

Transformations of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is a saturated five-membered ether, which is generally stable. rxnfinder.org However, under certain conditions, it can undergo transformations such as ring-opening reactions. The ether linkage makes the adjacent carbon atoms susceptible to cleavage.

One notable reaction is the O-acylative cleavage of tetrahydrofurans using acyl halides in the presence of a Lewis acid catalyst, such as a Bismuth(III) halide. researchgate.net This reaction opens the THF ring to produce a halogenated ester. For substituted tetrahydrofurans like the 2,5-dimethyl derivative, the stereochemistry of the cleavage can proceed through different mechanistic pathways (e.g., S_N1 or S_N2), depending on the steric hindrance of the acyl halide. researchgate.net

Furthermore, like other ethers, 2,5-dimethyltetrahydrofuran (B89747) is classified as a compound that can form explosive peroxides upon concentration, such as during distillation, when exposed to air over time. nih.gov This reactivity is a critical consideration in its handling and storage. nih.gov The synthesis of the tetrahydrofuran ring itself can be viewed as a transformation, often achieved through intramolecular cyclization or cycloaddition reactions. nih.govorganic-chemistry.org For instance, palladium-catalyzed carboetherification of γ-hydroxy alkenes is a powerful method for constructing substituted tetrahydrofuran rings with high diastereoselectivity. nih.gov

Derivatization Strategies and Functionalization of 2,5-Dimethyltetrahydrofuran-3-thiol

Derivatization involves chemically modifying a compound to produce a new substance with different properties, often for analytical purposes or to create intermediates for further synthesis. The thiol group in this compound is an ideal handle for such functionalization.

A common strategy is the conversion of the thiol to a thioester. For example, in the synthesis of related compounds like 2-methyltetrahydrofuran-3-thiol (B142655), an intermediate thioacetate (B1230152) is formed by reacting a precursor with thioacetic acid. google.com This thioacetate is then hydrolyzed to yield the final thiol, demonstrating a practical derivatization-hydrolysis sequence. google.com

For analytical purposes, thiols can be derivatized to make them more suitable for techniques like LC-MS/MS. A notable reagent is diethyl 2-methylenemalonate (EMM), which reacts rapidly with thiols like cysteine under acidic conditions. nih.gov This acidic derivatization is advantageous as it can preserve the oxidation state of the sample during analysis. nih.gov

Beyond small-molecule derivatization, the thiol group can be used to functionalize larger structures, such as polymers. Thiol-functionalized polymers have been synthesized for applications like the adsorption of heavy metals from aqueous solutions, where the thiol group acts as a chelating agent. mdpi.com

Table 3: Selected Derivatization Strategies for Thiols

| Reagent | Purpose | Resulting Functional Group |

| Thioacetic acid | Synthetic Intermediate | Thioacetate. google.com |

| Diethyl 2-methylenemalonate (EMM) | Analytical Derivatization | Malonate adduct. nih.gov |

| Norbornene dicarboximide monomers | Polymer Functionalization | Thiol-bearing polymer side chain. mdpi.com |

Computational Chemistry and Theoretical Modeling of 2,5 Dimethyltetrahydrofuran 3 Thiol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. However, specific studies applying these methods to 2,5-Dimethyltetrahydrofuran-3-thiol are not readily found in scientific literature.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Such an analysis would be crucial for understanding its reactivity, with the HOMO energy indicating its susceptibility to electrophilic attack and the LUMO energy its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

Reaction Mechanism Predictions and Barrier Heights

Computational studies predicting the reaction mechanisms and associated energy barriers for reactions involving this compound are not available. These calculations are vital for understanding how the molecule participates in chemical transformations, including its formation and degradation pathways.

Molecular Dynamics Simulations and Conformational Landscape Exploration

There is no published research on the use of molecular dynamics simulations to explore the conformational landscape of this compound. Such simulations would provide valuable information on the molecule's flexibility, the relative energies of its different conformers (isomers resulting from rotation around single bonds), and the transitions between them. This understanding is particularly important for a molecule with multiple stereocenters and a flexible ring structure.

Structure-Reactivity Relationship Prediction

The prediction of structure-reactivity relationships for this compound through computational modeling has not been documented. These studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, would correlate specific structural features of the molecule with its chemical reactivity or biological activity, providing a predictive framework for its behavior.

Advanced Analytical Techniques for 2,5 Dimethyltetrahydrofuran 3 Thiol Elucidation

Chromatographic Separation Methods

Chromatography is indispensable for isolating 2,5-Dimethyltetrahydrofuran-3-thiol from other components in a sample, a critical prerequisite for accurate identification and quantification. Given its chemical nature—a volatile thiol—both gas and liquid chromatography techniques are employed, each with specific advantages.

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound. The compound's inherent volatility allows it to be readily transferred into the gas phase for separation.

Detailed Research Findings: The analysis of volatile thiols by GC-MS is a well-established practice in flavor and fragrance chemistry, particularly for food matrices like coffee and wine. nih.govchromatographyonline.com Due to the high complexity of these samples, advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) are often required for adequate separation. gcms.cz This approach provides significantly higher peak capacity and sensitivity compared to conventional one-dimensional GC-MS. For instance, the structurally related compound 2,5-dimethyl-3-furanthiol has been unequivocally identified in coffee using GC×GC-TOF-MS, which successfully resolved it from the intricate matrix.

Sample preparation for GC analysis of such compounds typically involves headspace solid-phase microextraction (HS-SPME), which concentrates volatile analytes from the sample onto a coated fiber before injection into the GC system. nih.govnih.gov Challenges in the GC analysis of thiols include their potential to interact with active sites in the injector or column, which can lead to poor peak shape and inaccurate quantification. chromforum.org Therefore, inert systems and specialized columns, such as those with a mid-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane), are recommended.

A typical GC-MS setup for analyzing this compound would involve the parameters outlined in the table below.

| Parameter | Typical Value/Condition |

|---|---|

| Injection Technique | Headspace Solid-Phase Microextraction (HS-SPME) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Temperature Program | Initial 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 35-350 |

While GC is often preferred for volatile thiols, HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, particularly when dealing with less volatile precursors or when derivatization is used to enhance sensitivity and selectivity. acs.orgacs.org Direct analysis of this compound by HPLC is challenging due to its volatility and lack of a UV chromophore.

Detailed Research Findings: The prevailing strategy for thiol analysis by HPLC involves chemical derivatization. This approach modifies the thiol group with a reagent that renders the molecule less volatile and more readily ionizable by techniques like electrospray ionization (ESI). acs.org Reagents such as 4,4′-dithiodipyridine (DTDP) and 2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen) react specifically with the sulfhydryl group under mild conditions. acs.orgnih.govnih.gov The resulting derivatives are stable, exhibit excellent chromatographic behavior on reversed-phase columns (e.g., C18), and can be detected with exceptional sensitivity in positive ion ESI mode. acs.org

This derivatization strategy has been successfully applied to quantify various potent thiols in wine and beer at concentrations in the nanogram-per-liter range. nih.gov The use of High-Resolution Mass Spectrometry (HRMS) in conjunction with LC allows for the determination of the elemental composition of the derivatized thiol, providing an additional layer of confirmation. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Reagent | 4,4′-Dithiodipyridine (DTDP) or Ebselen |

| Sample Preparation | Derivatization followed by Solid-Phase Extraction (SPE) |

| HPLC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase | Gradient elution with water and acetonitrile (both with 0.1% formic acid) |

| Ionization Mode (MS) | Electrospray Ionization, Positive Mode (ESI+) |

| MS Detection | Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly improved chromatographic performance, including higher resolution, increased speed, and greater sensitivity. For the analysis of derivatized this compound, converting an HPLC method to a UPLC method would yield shorter analysis times and sharper, more intense chromatographic peaks. The sample preparation and derivatization chemistry would remain identical to that used for HPLC, while the UPLC system allows for a more efficient separation of the target analyte from matrix interferences.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information about a molecule, confirming its identity and stereochemistry. For this compound, NMR spectroscopy and mass spectrometry are the most critical tools for its complete characterization.

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.

Detailed Research Findings: While specific, published NMR data for this compound is not readily available, its spectrum can be reliably predicted based on data from the parent tetrahydrofuran (B95107) (THF) ring and known substituent effects. researchgate.netstudy.com The unsubstituted THF ring is symmetrical, showing only two signals in both its ¹H and ¹³C spectra. study.com The introduction of methyl groups at the C2 and C5 positions and a thiol group at the C3 position breaks this symmetry, leading to a more complex spectrum where nearly all protons and carbons are chemically non-equivalent.

The presence of four stereoisomers further complicates the spectrum of a mixture, though analysis of a single, isolated isomer would yield a distinct set of signals. The predicted chemical shifts provide a fingerprint for the molecule's structure.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H | ~3.8 - 4.2 (m) | ~75 - 80 |

| C3-H | ~3.0 - 3.5 (m) | ~45 - 50 |

| C4-H₂ | ~1.8 - 2.3 (m) | ~35 - 40 |

| C5-H | ~3.8 - 4.2 (m) | ~75 - 80 |

| C2-CH₃ | ~1.1 - 1.3 (d) | ~20 - 25 |

| C5-CH₃ | ~1.1 - 1.3 (d) | ~20 - 25 |

| S-H | ~1.3 - 1.8 (t or s) | N/A |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. HRMS measures this value with extremely high precision, allowing for the determination of the compound's elemental formula. sfrbm.org

Detailed Research Findings: The molecular formula of this compound is C₆H₁₂OS, corresponding to a monoisotopic mass of 132.0609. An HRMS instrument can measure this mass to within a few parts per million (ppm), effectively confirming the elemental composition and distinguishing it from other isobaric compounds.

Under electron ionization (EI) conditions, as used in GC-MS, the molecule will fragment in a predictable manner. The resulting mass spectrum serves as a chemical fingerprint. Key fragmentation pathways for thiols include the loss of the sulfhydryl radical (•SH) and hydrogen sulfide (B99878) (H₂S). researchgate.net Cleavage of the tetrahydrofuran ring and loss of the methyl groups are also expected fragmentation routes. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion (m/z 132) and fragment it further, providing even greater structural confirmation.

| m/z (Nominal) | Proposed Fragment Identity |

|---|---|

| 132 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 99 | [M - SH]⁺ |

| 98 | [M - H₂S]⁺ |

| 85 | [M - CH₃ - S]⁺ or Ring Cleavage Fragment |

| 57 | Ring Cleavage Fragment |

Infrared (IR) Spectroscopy

The presence of the thiol (-SH) group is typically characterized by a weak stretching vibration in the region of 2550-2600 cm⁻¹. mdpi.com The position of this band can be influenced by hydrogen bonding. mdpi.com The C-S stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, though it is often weak and can be difficult to assign definitively.

The tetrahydrofuran ring structure will exhibit several characteristic vibrations. Strong C-O-C stretching bands are expected in the region of 1070-1150 cm⁻¹. The C-H stretching vibrations of the methyl groups and the methylene groups on the ring will appear in the 2850-3000 cm⁻¹ range. Specifically, symmetric and asymmetric stretching vibrations of the CH₂ groups are anticipated around 2852 cm⁻¹ and 2926 cm⁻¹, respectively. mdpi.com Deformation (scissoring) vibrations of the CH₂ groups are typically observed near 1465 cm⁻¹. mdpi.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Thiol (-SH) | Stretching | 2550 - 2600 | Weak |

| C-S | Stretching | 600 - 800 | Weak to Medium |

| C-O-C (ether) | Stretching | 1070 - 1150 | Strong |

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| CH₂ | Scissoring | ~1465 | Medium |

This table is predictive and based on characteristic functional group frequencies.

Sample Preparation and Derivatization Strategies for Trace Analysis

The analysis of this compound, especially in complex food and beverage matrices, is challenging due to its high reactivity and typically low concentrations. semanticscholar.org Effective sample preparation is therefore critical to isolate and concentrate the analyte before instrumental analysis, commonly gas chromatography (GC). semanticscholar.orgnewfoodmagazine.com

Sample Preparation:

Solid Phase Microextraction (SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices. newfoodmagazine.com For furan (B31954) derivatives, headspace SPME is particularly effective. mdpi.comnih.govnih.govresearchgate.net This method involves exposing a coated fiber to the headspace above the sample, allowing for the adsorption of volatile analytes. The choice of fiber coating is crucial for selective and efficient extraction. For a compound like this compound, a fiber with a non-polar or mixed-polarity coating, such as carboxen-polydimethylsiloxane (CAR/PDMS), would be suitable. mdpi.comnih.govresearchgate.net

Derivatization Strategies:

Due to the polar and reactive nature of the thiol group, which can lead to poor chromatographic peak shape and instability, derivatization is often employed. semanticscholar.orgresearchgate.netresearchgate.net Derivatization modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior and detection sensitivity. researchgate.netresearchgate.net

For thiols, a common derivatization strategy is alkylation or acylation of the sulfhydryl group. researchgate.net One of the most effective reagents for this purpose is pentafluorobenzyl bromide (PFBBr). researchgate.netmdpi.com PFBBr reacts with the thiol group to form a less polar, more volatile derivative that is highly sensitive to electron capture detection (ECD) or mass spectrometry (MS). researchgate.netmdpi.com Another approach involves the use of fluoracylimidazoles, such as heptafluorobutyrylimidazole (HFBI), which react with thiols under mild conditions to form stable derivatives suitable for GC analysis. researchgate.net

Table 2: Sample Preparation and Derivatization Techniques for this compound

| Technique | Description | Reagents/Materials | Purpose |

| Headspace Solid Phase Microextraction (HS-SPME) | A coated fiber is exposed to the sample's headspace to adsorb volatile analytes. | Carboxen-Polydimethylsiloxane (CAR/PDMS) fiber | Extraction and concentration of the analyte from the matrix. |

| Alkylation/Acylation | The thiol group is chemically modified to increase volatility and improve chromatographic performance. | Pentafluorobenzyl bromide (PFBBr), Heptafluorobutyrylimidazole (HFBI) | Improve peak shape, increase thermal stability, and enhance detector response. |

Role and Transformation in Complex Chemical Systems Mechanistic and Formation Aspects

Generation Pathways in Food Matrices and Processed Materials (Mechanistic Focus)

The emergence of 2,5-Dimethyltetrahydrofuran-3-thiol in processed materials is not a result of its direct addition but rather its in-situ generation from non-volatile precursors during thermal treatment. The primary mechanism responsible for its formation is the Maillard reaction, a complex cascade of non-enzymatic browning reactions involving reducing sugars and amino acids.

The formation of sulfur-containing heterocyclic compounds like this compound is a well-documented outcome of the Maillard reaction, especially when sulfur-containing amino acids, such as cysteine, are present. While the precise, step-by-step pathway to this compound is a subject of ongoing research, it is understood to proceed through the formation of key furanone and tetrahydrofuranone intermediates.

The generally accepted mechanism involves several key stages:

Formation of Sugar Degradation Products: The reaction is initiated by the degradation of reducing sugars. Hexoses like glucose are key precursors. nih.gov Under thermal stress, these sugars break down into smaller, highly reactive carbonyl compounds. One such crucial intermediate is acetol (hydroxy-2-propanone). nih.gov

Formation of the Furanone Ring: The furanone skeleton is a critical precursor. Research has shown that 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), a potent flavor compound itself, is a major product of the Maillard reaction. nih.govresearchgate.net More directly related to the target thiol, its reduced analogue, 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one, has been shown to form through the dimerization and cyclization of acetol, a process catalyzed by amino acid metal salts. nih.gov

Introduction of the Thiol Group: The final step is the conversion of the furanone or tetrahydrofuranone intermediate into the corresponding thiol. This occurs through a reaction with a sulfur donor, most commonly hydrogen sulfide (B99878) (H₂S). H₂S is generated from the thermal degradation of the amino acid cysteine. The oxygen atom on the furanone ring (at position 3) is substituted by a sulfur atom from H₂S, yielding the final 3-thiol compound. This mechanism is analogous to the formation of the well-studied 2-methyl-3-furanthiol (B142662) (MFT), which is formed by reacting its corresponding furanone precursor with H₂S or cysteine. dss.go.thresearchgate.net

The yield and rate of formation of furanthiols are highly dependent on various processing parameters. These factors influence the multiple reaction steps in the Maillard pathway, from the initial degradation of sugars to the final incorporation of sulfur.

| Parameter | Influence on Thiol Generation | Research Findings |

| Temperature | Formation increases with higher temperatures. | Elevated temperatures accelerate the Maillard reaction, promoting the degradation of precursors and subsequent reactions necessary for furan (B31954) and thiol formation. nih.govnih.gov |

| pH | Formation is significantly pH-dependent, with different pH values favoring different reaction pathways. | For the related 2-methyl-3-furanthiol, formation from ribose was enhanced by lowering the pH from 7.0 to 3.0. dss.go.th However, the initial formation of furanone precursors (via 2,3-enolisation) is often favored at a higher pH (5-7), while lower pH favors the formation of furfurals (via 1,2-enolisation). weebly.com |

| Water Content | Lower water content (or dry heating) significantly enhances formation. | Model studies on the related 2-methyl-3-furanthiol showed that its generation was enhanced by a factor of nearly 6 under dry-heating conditions compared to aqueous systems. dss.go.th This suggests that water activity is a critical control point. |

| Precursor Type | The type of reducing sugar affects the yield. | For many furanthiols, pentoses (like ribose and xylose) are more effective precursors than hexoses (like glucose). dss.go.thacs.org However, the formation of the 2,5-dimethyl substituted ring specifically points to hexose (B10828440) degradation products or specific C6 sugars as the primary carbon source. nih.gov |

| Catalysts | The presence of certain metal salts can catalyze intermediate steps. | Amino acid metal salts have been shown to catalyze the dimerization and cyclization of acetol into the 2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one precursor. nih.gov |

This table is generated based on findings for related furan and furanthiol compounds and represents the generally understood influences on this class of molecules.

Interactions and Reactions within Complex Mixtures

Once formed, this compound is not an inert endpoint. As a reactive thiol, it can participate in further reactions within the complex food matrix, which can alter its concentration and impact the final flavor profile.

Thiols are known to be relatively unstable, particularly during processing and storage. researchgate.net A primary reaction pathway is oxidation . In the presence of oxidizing agents, two thiol molecules can react to form a disulfide, such as bis(2,5-dimethyl-3-tetrahydrofuryl) disulfide. This reaction leads to a loss of the characteristic thiol aroma. The oxidation can be initiated by radicals generated through mechanisms like the Fenton reaction, which involves hydrogen peroxide and ferrous ions, both of which can be present in food systems. researchgate.net

Furthermore, the nucleophilic nature of the thiol group makes it susceptible to reactions with various electrophilic compounds commonly found in processed foods. These can include:

Carbonyl compounds: Reacting with aldehydes and ketones.

Quinones: Formed from the oxidation of phenolic compounds.

Melanoidins: The brown polymeric pigments formed in the final stages of the Maillard reaction, which may contain electrophilic sites. researchgate.net

These interactions can effectively "scavenge" the thiol, binding it to other molecules and reducing its volatility and odor activity. The stability and ultimate concentration of this compound in a food product are therefore a dynamic balance between its formation from precursors and its degradation or interaction with other matrix components.

Biotechnological and Catalytic Strategies for Modulating 2,5 Dimethyltetrahydrofuran 3 Thiol Levels

Enzyme-Assisted Modulation of Thiol Formation/Degradation

Enzymatic processes offer a highly specific and controlled means of generating or modifying flavor compounds under mild conditions. While direct studies on 2,5-dimethyltetrahydrofuran-3-thiol are limited, research on related furan (B31954) thiols provides a strong basis for potential enzymatic modulation pathways.

A primary strategy for the enzymatic formation of thiols is the hydrolysis of their corresponding thioacetate (B1230152) precursors. Research has demonstrated the efficient production of furan thiols through the enzymatic hydrolysis of their thioacetate forms. This process is catalyzed by common enzymes such as lipases and esterases. For instance, studies on the generation of 2-methyl-3-furanthiol (B142662) and 2-furfurylthiol have shown that these enzymes can effectively cleave the thioacetate group to release the free thiol. This chemoenzymatic approach allows for the stable storage of the thiol in its thioacetate form, with subsequent release upon enzymatic action.

The reaction conditions, including pH and enzyme concentration, play a crucial role in both the rate of formation and the stability of the resulting thiol. Optimal yields are often achieved under specific pH conditions, as the stability of the thiol product can be pH-dependent.

| Enzyme Class | Precursor Compound | Product Compound | Key Findings |

| Lipase, Esterase | S-3-(2-methylfuryl) thioacetate | 2-methyl-3-furanthiol | Enzymatic hydrolysis successfully produces the target thiol. The yield and degradation rate are influenced by enzyme concentration. |

| Lipase | S-2-Furfuryl thioacetate | 2-furfurylthiol | The reaction rate and yield are dependent on pH, with higher stability observed at lower pH values. |

This table presents findings from studies on analogous furan thiols, suggesting potential pathways for this compound.

While the enzymatic formation is plausible, the enzymatic degradation of this compound is less understood. However, the general enzymatic reactions of thiols can provide insights. Enzymes like galactose oxidase have been shown to interact with thiol-containing substrate analogs, leading to redox chemistry. nih.gov Furthermore, the degradation of other sulfur-containing heterocyclic compounds, such as thiophene (B33073) derivatives, by bacteria has been documented, indicating that microbial enzymes capable of acting on such structures exist in nature. nih.gov For instance, a species of Vibrio has been shown to degrade thiophene-2-carboxylate, releasing the sulfur as sulfate. nih.gov

Catalytic Conversion Pathways for Thiol Production or Transformation

Catalytic methods provide robust and efficient routes for both the synthesis and transformation of thiols. These pathways often involve metal catalysts and can be tailored to achieve specific chemical modifications.

Production Pathways:

A potential catalytic route for the production of this compound involves the direct thiolation of the tetrahydrofuran (B95107) ring. Research has shown that the C-H thiolation of tetrahydrofuran can be achieved using disulfides in a reaction mediated by tert-butyl hydroperoxide (TBHP) and promoted by a catalytic amount of sodium carbonate. This method allows for the formation of a C-S bond at a position adjacent to the ether oxygen.

Transformation Pathways:

Once formed, this compound can undergo various catalytic transformations. A common reaction for thiols is their oxidation to disulfides. This can be achieved using a variety of catalytic systems, including:

CoSalen complexes: These catalysts, in the presence of air, provide a facile and efficient method for the aerobic oxidation of thiols to their corresponding disulfides under mild conditions. tandfonline.com

Heterogeneous gold catalysts: Gold nanoparticles supported on ceria (CeO₂) can smoothly and efficiently oxidize thiols to disulfides using air as the oxidant, even in the absence of a solvent. rsc.org

Photocatalysis: Under light irradiation, Cu₂O polyhedra can catalyze the aerobic oxidation of thiols to disulfides. acs.org

Another significant catalytic transformation is desulfurization, which involves the cleavage of the carbon-sulfur bond. This can be a desirable pathway for removing or altering sulfur-containing compounds. Systems like Ph₃P/ICH₂CH₂I have been shown to promote the desulfurization of thiols for subsequent nucleophilic substitution. cas.cn Anodic desulfurization of heterocyclic thiones has also been demonstrated as a viable method. acs.orgdp.tech

| Catalytic Pathway | Reactant(s) | Catalyst/Promoter | Product Type |

| C-H Thiolation | Tetrahydrofuran, Disulfide | Na₂CO₃, TBHP | Tetrahydrofuran-containing sulfide (B99878) |

| Aerobic Oxidation | Thiol | CoSalen, Air | Disulfide |

| Aerobic Oxidation | Thiol | Au/CeO₂, Air | Disulfide |

| Desulfurization | Thiol | Ph₃P/ICH₂CH₂I | Desulfurized product |

| Anodic Desulfurization | Heterocyclic Thione | Bromide mediator | Desulfurized heterocycle |

This table summarizes general catalytic pathways applicable to thiols and tetrahydrofuran derivatives, suggesting potential transformations for this compound.

Synthesis and Research on 2,5 Dimethyltetrahydrofuran 3 Thiol Derivatives and Analogs

Structural Modifications and Functionalization of the Thiol Group

The thiol (-SH) group in 2,5-dimethyltetrahydrofuran-3-thiol is a key site for chemical modification, offering a versatile handle for the synthesis of a variety of derivatives. The high nucleophilicity of the corresponding thiolate anion facilitates a range of functionalization reactions. masterorganicchemistry.comlibretexts.org Common modifications include alkylation, acylation, and oxidation to form disulfides.

Alkylation: The S-alkylation of thiols is a fundamental transformation that introduces an alkyl group onto the sulfur atom, forming a thioether. This reaction is typically carried out by treating the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com For instance, this compound can be reacted with various alkyl halides to yield the corresponding thioethers. The choice of base and solvent system can be crucial for optimizing the reaction conditions and yields. Green chemistry approaches have explored the use of aqueous media and mild bases like potassium carbonate or triethylamine for the S-alkylation of thiols. jmaterenvironsci.com